molecular formula C12H12N2O2 B14752741 Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate

Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate

Cat. No.: B14752741
M. Wt: 216.24 g/mol
InChI Key: PZVHMIKWWRHQIN-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring substituted with amino, cyano, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes with diazo compounds, ylides, or carbene intermediates. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cycloaddition reaction between 1-cyanocyclopropane 1-ester and pyridine or benzopyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or ylides under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, amines, and hydroxylated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate is unique due to its combination of functional groups and the presence of a cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

benzyl 2-amino-2-cyanocyclopropane-1-carboxylate

InChI

InChI=1S/C12H12N2O2/c13-8-12(14)6-10(12)11(15)16-7-9-4-2-1-3-5-9/h1-5,10H,6-7,14H2

InChI Key

PZVHMIKWWRHQIN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C#N)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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